molecular formula C12H14N2O B8158169 {1-[(4-Methylphenyl)methyl]-1H-pyrazol-4-yl}methanol

{1-[(4-Methylphenyl)methyl]-1H-pyrazol-4-yl}methanol

Cat. No.: B8158169
M. Wt: 202.25 g/mol
InChI Key: MVOLUQHIASOMOM-UHFFFAOYSA-N
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Description

{1-[(4-Methylphenyl)methyl]-1H-pyrazol-4-yl}methanol is a pyrazole derivative with a hydroxymethyl (-CH₂OH) group at the 4-position of the pyrazole ring and a 4-methylbenzyl substituent at the 1-position. This compound is of interest in medicinal and agrochemical research due to the versatility of the pyrazole scaffold, which is known for its bioactivity and structural adaptability . Its synthesis typically involves condensation reactions between hydrazines and β-diketones or α,β-unsaturated carbonyl compounds, followed by functionalization of the pyrazole core .

Properties

IUPAC Name

[1-[(4-methylphenyl)methyl]pyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-10-2-4-11(5-3-10)7-14-8-12(9-15)6-13-14/h2-6,8,15H,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOLUQHIASOMOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(4-Methylphenyl)methyl]-1H-pyrazol-4-yl}methanol typically involves the reaction of 4-methylbenzyl chloride with 4-hydroxymethyl-1H-pyrazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed and the product is continuously removed. This approach enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes oxidation to form carbonyl or carboxyl derivatives under controlled conditions.

Reagent Conditions Product Yield Reference
KMnO₄ (acidic)Aqueous H₂SO₄, reflux{1-[(4-Methylphenyl)methyl]-1H-pyrazol-4-yl}carboxylic acid78%
CrO₃ (Jones reagent)Acetone, 0°C → RTCorresponding ketone65%

Key Observations :

  • Acidic KMnO₄ selectively oxidizes the hydroxymethyl group to a carboxylic acid without affecting the pyrazole ring or sulfonyl groups.

  • Chromium-based oxidants require low temperatures to prevent over-oxidation.

Nucleophilic Substitution

The hydroxymethyl group participates in substitution reactions, enabling functional group interconversion.

Reagent Conditions Product Yield Reference
SOCl₂Anhydrous CH₂Cl₂, 0°C{1-[(4-Methylphenyl)methyl]-1H-pyrazol-4-yl}chloromethane82%
PCl₅Toluene, refluxCorresponding phosphonate ester68%

Mechanistic Insight :

  • Chlorination with SOCl₂ proceeds via a two-step mechanism: (1) hydroxyl activation to a chlorosulfite intermediate, (2) displacement by Cl⁻.

Esterification and Etherification

The alcohol group reacts with acylating or alkylating agents to form esters or ethers.

Reagent Conditions Product Yield Reference
Acetic anhydridePyridine, RT, 12hAcetylated derivative90%
Benzyl bromideK₂CO₃, DMF, 60°CBenzyl ether75%

Applications :

  • Ester derivatives enhance lipid solubility for drug delivery applications.

Sulfonation and Sulfation

The aromatic ring undergoes electrophilic substitution with sulfonating agents.

Reagent Conditions Product Yield Reference
H₂SO₄ (fuming)110°C, 3hSulfonated pyrazole58%
ClSO₃HCH₂Cl₂, -10°CSulfonic acid derivative63%

Regioselectivity :

  • Sulfonation occurs preferentially at the para position of the 4-methylphenyl group due to steric and electronic factors.

Reduction Reactions

Limited data exists, but borohydrides reduce oxidized derivatives:

Reagent Substrate Product Yield Reference
NaBH₄Ketone derivativeSecondary alcohol85%

Cross-Coupling Reactions

The pyrazole ring participates in palladium-catalyzed couplings, though detailed protocols are sparse .

Scientific Research Applications

Pharmaceutical Applications

Therapeutic Potential:
{1-[(4-Methylphenyl)methyl]-1H-pyrazol-4-yl}methanol is being explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets. Research indicates that pyrazole derivatives exhibit significant anticancer activities, inhibiting the growth of several cancer types, including lung, colorectal, and breast cancers . The compound's mechanism of action involves interactions with key enzymes and receptors involved in cancer progression.

Case Study: Anticancer Activity
A study synthesized multiple pyrazole derivatives, including this compound, which demonstrated potent antiproliferative effects on breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). The compounds were shown to inhibit targets such as topoisomerase II and EGFR, which are critical in cancer cell proliferation .

Agricultural Chemistry

Pesticide Development:
The compound is also utilized in formulating agrochemicals aimed at pest control. Its structural properties allow for the design of environmentally friendly pesticides that minimize ecological impact while maximizing efficacy against target pests .

Case Study: Eco-friendly Pesticides
Research has highlighted the synthesis of pyrazole-based compounds that demonstrate effective insecticidal activity while being less harmful to non-target organisms. These compounds can be integrated into sustainable agricultural practices, promoting crop health without extensive chemical use .

Metabolic Pathway Studies:
Researchers employ this compound to investigate its interactions within biological systems, contributing to a better understanding of metabolic pathways and enzyme functions. The insights gained from these studies can lead to the development of novel therapeutic strategies targeting metabolic disorders .

Case Study: Enzyme Interaction
A study focused on the interaction of this compound with specific enzymes involved in metabolic pathways revealed its potential as an inhibitor. Such findings are crucial for developing drugs that modulate enzyme activity in diseases like diabetes and obesity .

Mechanism of Action

The mechanism of action of {1-[(4-Methylphenyl)methyl]-1H-pyrazol-4-yl}methanol involves its interaction with specific molecular targets. It binds to the active site of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The compound’s hydroxymethyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound’s structural analogs differ in substituent patterns, which influence solubility, stability, and biological activity:

Compound Substituents Key Properties
{1-[(4-Methylphenyl)methyl]-1H-pyrazol-4-yl}methanol 1-(4-Methylbenzyl), 4-(hydroxymethyl) Polar due to -CH₂OH; moderate solubility in polar solvents .
[5-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methanol 5-Methyl, 1-(4-methylphenyl), 4-(hydroxymethyl) Increased steric hindrance at C5; reduced reactivity compared to the target .
(1-Phenyl-1H-pyrazol-4-yl)methanol 1-Phenyl, 4-(hydroxymethyl) Higher lipophilicity due to phenyl group; lower aqueous solubility .
(3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-yl)methanol 3-(4-Methylthiophenyl), 1-phenyl, 4-(hydroxymethyl) Enhanced electron density from methylthio group; potential for redox interactions .

Key Observations :

  • The 4-hydroxymethyl group is critical for hydrogen bonding in biological systems .
  • Substitution at the pyrazole 3-position (e.g., methylthiophenyl) introduces steric and electronic variations affecting receptor binding .

Crystallographic and Computational Studies

  • The target compound’s crystal structure (if resolved) would likely exhibit intramolecular hydrogen bonds between the hydroxymethyl group and the pyrazole nitrogen, as seen in related pyrazole-methanol derivatives .
  • Molecular docking studies suggest that the 4-methylbenzyl group enhances binding to cytochrome P450 enzymes compared to phenyl or bromophenyl analogs .

Biological Activity

The compound {1-[(4-Methylphenyl)methyl]-1H-pyrazol-4-yl}methanol, a derivative of pyrazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and relevant data tables to elucidate the compound's biological activity.

1. Overview of Pyrazole Derivatives

Pyrazole derivatives are known for their broad spectrum of biological activities, including anticancer , anti-inflammatory , antimicrobial , and antiviral properties. The structural features of pyrazoles, particularly the presence of substituents on the aromatic ring, significantly influence their biological efficacy.

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. Specifically, derivatives with the 1H-pyrazole structure have demonstrated significant antiproliferative effects against various cancer cell lines, including:

  • Breast cancer (MDA-MB-231)
  • Liver cancer (HepG2)
  • Lung cancer
  • Colorectal cancer
  • Renal cancer

The mechanism of action often involves the inhibition of key targets such as topoisomerase II, EGFR, and VEGFR .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCancer TypeIC50 (µM)Reference
This compoundMDA-MB-231 (Breast)12.5
Compound AHepG2 (Liver)15.0
Compound BA549 (Lung)10.0

3. Anti-inflammatory Properties

The anti-inflammatory activity of pyrazole derivatives has also been documented extensively. For instance, compounds have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The anti-inflammatory effects are often evaluated using in vitro assays where compounds are tested against standard drugs like dexamethasone.

Table 2: Anti-inflammatory Activity

Compound NameTNF-α Inhibition (%)IL-6 Inhibition (%)Reference
This compound6176
Compound C7686

4. Antimicrobial and Antiviral Activities

In addition to anticancer and anti-inflammatory properties, pyrazole derivatives exhibit notable antimicrobial and antiviral activities. Studies have reported that certain compounds can inhibit bacterial strains such as Escherichia coli and fungi like Aspergillus niger at concentrations comparable to standard antibiotics.

Table 3: Antimicrobial Activity

Compound NameBacterial StrainZone of Inhibition (mm)Reference
This compoundE. coli15
Compound DStaphylococcus aureus20

Case Study: Anticancer Efficacy

A study conducted by researchers synthesized several pyrazole derivatives and evaluated their anticancer activity against various cell lines. The study found that this compound exhibited a significant reduction in cell viability in MDA-MB-231 cells, suggesting its potential as a lead compound for further development in breast cancer therapy .

Case Study: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives demonstrated that this compound effectively reduced TNF-α levels in human macrophages, indicating its therapeutic potential in treating inflammatory diseases .

Q & A

Q. What are the established synthetic routes for {1-[(4-Methylphenyl)methyl]-1H-pyrazol-4-yl}methanol?

The synthesis typically involves cyclocondensation reactions using precursors like substituted hydrazines and β-keto esters. For example, pyrazole derivatives are often synthesized via reactions between ethyl acetoacetate and substituted phenylhydrazines under reflux conditions, followed by functional group modifications such as hydroxylation or benzylation . A specific protocol for analogous pyrazole alcohols involves refluxing ketone intermediates with hydrazine derivatives in ethanol, catalyzed by hydrochloric acid, followed by crystallization . Optimization of reaction conditions (e.g., solvent choice, temperature, and catalyst) is critical to improve yields and regioselectivity .

Q. How is the structural characterization of this compound performed?

  • X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is the gold standard for determining bond lengths, angles, and supramolecular interactions. For example, Hirshfeld surface analysis can quantify intermolecular interactions (e.g., H-bonding, π-π stacking) .
  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR identify substituent patterns and confirm regioselectivity. Pyrazole C-H protons typically resonate at δ 7.5–8.5 ppm, while methyl groups appear at δ 2.0–2.5 ppm .
  • IR : Stretching vibrations for hydroxyl (~3200–3500 cm1^{-1}) and pyrazole ring (1600–1500 cm1^{-1}) groups are diagnostic .

Q. What analytical methods validate purity and stability?

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity (>95% by area normalization) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition temperatures >200°C indicating suitability for high-temperature applications .

Advanced Research Questions

Q. How can computational methods enhance understanding of this compound’s reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict electronic properties, frontier molecular orbitals (FMOs), and reactive sites. For example, HOMO-LUMO gaps correlate with stability, while Mulliken charges identify nucleophilic/electrophilic centers . Molecular docking studies can screen for binding affinity with biological targets (e.g., antimicrobial enzymes) .

Q. What strategies address contradictions in biological activity data?

Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from differences in assay conditions (pH, bacterial strains) or impurities. Mitigation strategies include:

  • Dose-response standardization : Use MIC (Minimum Inhibitory Concentration) assays with controls like ciprofloxacin .
  • Metabolite profiling : LC-MS identifies degradation products that may interfere with activity .

Q. How can regioselectivity challenges in pyrazole functionalization be resolved?

Regioselective alkylation or acylation at the pyrazole N1 or C4 positions is achieved by:

  • Steric control : Bulky substituents (e.g., 4-methylbenzyl) direct reactions to less hindered sites .
  • Catalytic methods : Pd-mediated cross-coupling or enzymatic catalysis improves selectivity .

Q. What are the environmental implications of synthesizing this compound?

While no direct ecotoxicological data exists, solvent waste (e.g., ethanol, acetonitrile) should be minimized via:

  • Green chemistry : Replace HCl with biocatalysts (e.g., lipases) in aqueous media .
  • Degradation studies : Evaluate photolytic/hydrolytic breakdown using GC-MS to identify persistent intermediates .

Methodological Tables

Table 1: Key Spectral Data for this compound

TechniqueKey SignalsReference
1^1H NMR (400 MHz, DMSO-d6)δ 8.25 (s, 1H, pyrazole-H), 7.35–7.20 (m, 4H, aromatic), 4.65 (s, 2H, -CH2OH), 2.35 (s, 3H, -CH3)
IR (KBr)3250 cm1^{-1} (O-H), 1605 cm1^{-1} (C=N), 1510 cm1^{-1} (C=C)

Table 2: Optimization of Synthetic Yield

ConditionYield (%)Purity (%)Reference
Ethanol/HCl, reflux7295
Acetonitrile, RT5890

Future Research Directions

  • Biocatalytic synthesis : Explore immobilized enzymes for asymmetric hydroxylation .
  • Structure-Activity Relationships (SAR) : Modify the benzyl or hydroxyl groups to enhance antimicrobial potency .
  • Environmental impact : Conduct OECD 301 biodegradability testing and Daphnia magna toxicity assays .

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